

UBA5 Mutations in Neurological Disorders: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutations in the Ubiquitin-like Modifier Activating Enzyme 5 (UBA5) gene are increasingly recognized as a cause of a spectrum of severe neurological disorders. UBA5 is the E1-activating enzyme for the Ubiquitin-Fold Modifier 1 (UFM1), initiating the post-translational modification process known as UFMylation. This pathway is crucial for cellular homeostasis, particularly in the context of endoplasmic reticulum (ER) stress, and its disruption has profound consequences on neuronal development and function. This guide provides a comprehensive overview of the current understanding of UBA5-related neurological disorders, intended to serve as a valuable resource for researchers and professionals in drug development.

The UFMylation Pathway: A Brief Overview

UFMylation is a ubiquitin-like modification system that involves the sequential action of three enzymes: UBA5 (E1), UFC1 (E2), and UFL1 (E3). The process begins with the ATP-dependent activation of UFM1 by UBA5, forming a high-energy thioester bond. Activated UFM1 is then transferred to the E2 conjugating enzyme, UFC1. Finally, the E3 ligase, UFL1, facilitates the transfer of UFM1 to specific substrate proteins.[1][2][3] The precise downstream targets and the full scope of UFMylation's cellular functions are still under active investigation, but evidence points to a critical role in ER homeostasis, protein folding, and cellular stress responses.[4][5]

Clinical Manifestations of UBA5 Mutations

Biallelic mutations in the UBA5 gene lead to a range of autosomal recessive neurological disorders, primarily categorized into three overlapping phenotypes:

- Developmental and Epileptic Encephalopathy 44 (DEE44): This is the most commonly reported phenotype, characterized by early-infantile onset of severe global developmental delay, intractable epilepsy, axial hypotonia, appendicular hypertonia, and movement disorders such as dystonia and chorea.[5][6][7] Microcephaly is also a frequent finding.[6][8]
- Spinocerebellar Ataxia, Autosomal Recessive 24 (SCAR24): This phenotype is characterized by childhood-onset cerebellar ataxia, gait and limb ataxia, and in some cases, nystagmus and delayed speech.[6][7]
- Severe Congenital Neuropathy: This is a rarer and more severe presentation, leading to early infantile death due to respiratory failure.[7]

A summary of the clinical features associated with UBA5 mutations is presented in Table 1.

Table 1: Clinical Phenotypes Associated with UBA5 Mutations

Clinical Feature	Associated Phenotypes	Frequency	
Neurological			
Global Developmental Delay	DEE44, Severe Congenital Neuropathy	Common (50-80%)[6]	
Intellectual Disability	DEE44	Common (50-80%)[6]	
Seizures (Epilepsy)	DEE44	Common (50-80%)[6]	
Axial Hypotonia	DEE44	Common[7]	
Appendicular Hypertonia/Spasticity	DEE44	Common[7]	
Movement Disorders (Dystonia, Chorea)	DEE44	Common[7]	
Cerebellar Atrophy/Ataxia	SCAR24, DEE44	DEE44 Common (50-80%)[6]	
Microcephaly	DEE44	Common[6][8]	
Absent Speech	DEE44	Common (>50%)[6]	
Other			
Failure to Thrive/Growth Delay	DEE44	Common[5]	
Vision Defects	DEE44	Reported[7]	

Molecular Pathogenesis

The pathogenic variants in UBA5 are typically compound heterozygous, with one allele often being a hypomorphic missense variant and the other a more severe loss-of-function allele (e.g., nonsense, frameshift).[5] The severity of the clinical phenotype often correlates with the residual activity of the UBA5 enzyme.[9][10] Functional studies have demonstrated that pathogenic mutations can lead to:

- Reduced protein stability and expression.
- Impaired ATP binding.

- Defective UFM1 activation (adenylation).
- Inefficient transfer of UFM1 to UFC1 (transthiolation).[11]

These defects collectively result in a significant reduction in cellular UFMylation, leading to ER stress and neuronal apoptosis, particularly affecting inhibitory GABAergic interneurons.[5][12]

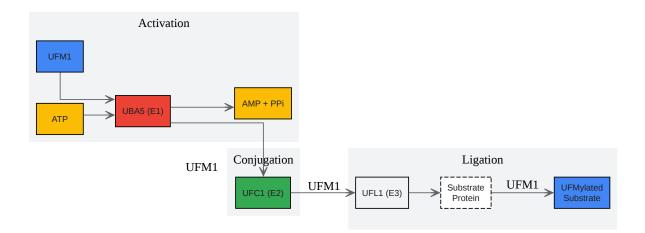
Table 2: Quantitative Analysis of UBA5 Enzyme

Kinetics and Allelic Strength

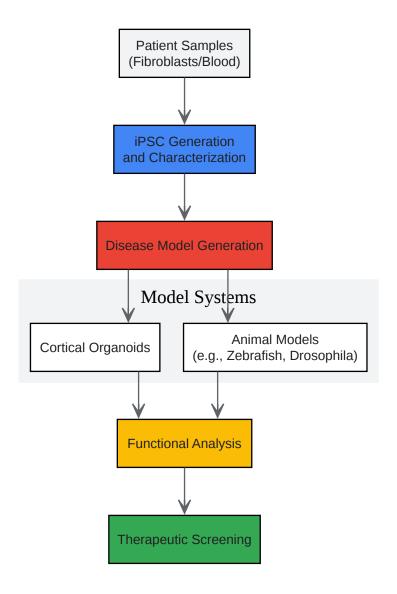
UBA5 Variant	Allelic Strength Classification	UFM1 Activation (relative to WT)	UFM1 Transthiolation (relative to WT)	Reference
Wild-Type	N/A	100%	100%	[9][11]
p.Ala371Thr	Mild	~100%	Significantly reduced	[9][11]
p.Val260Met	Intermediate	Reduced	Not reported	[13]
p.Arg55His	Severe	Severely impaired	Not reported	[13]
p.Leu254Pro	Severe	Severely impaired	Not reported	[13]
p.Cys303Arg	Severe	Severely impaired	Not reported	[13]
p.Gly168Glu	Severe	Not soluble	Not reported	[11]
p.Gln312Leu	Not specified	Mildly reduced	Not reported	[9]

Note: This table represents a summary of available data. The exact quantitative values can vary between studies and experimental conditions.

Signaling Pathways and Experimental Workflows



Foundational & Exploratory


Check Availability & Pricing

The UFMylation pathway is a linear cascade. A simplified representation of this pathway and a typical experimental workflow for investigating UBA5 mutations are depicted below.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Optimized protocol to detect protein UFMylation in cells and in vitro via immunoblotting PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]

- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Patient derived model of UBA5-associated encephalopathy identifies defects in neurodevelopment and highlights potential therapies PMC [pmc.ncbi.nlm.nih.gov]
- 6. mendelian.co [mendelian.co]
- 7. A description of novel variants and review of phenotypic spectrum in UBA5-related early epileptic encephalopathy PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gene: UBA5 (Severe microcephaly) [panelapp.genomicsengland.co.uk]
- 9. Allelic strengths of encephalopathy-associated UBA5 variants correlate between in vivo and in vitro assays | eLife [elifesciences.org]
- 10. Allelic strengths of encephalopathy-associated UBA5 variants correlate between in vivo and in vitro assays PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Allelic strengths of encephalopathy-associated UBA5 variants correlate between in vivo and in vitro assays [elifesciences.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Allelic strengths of encephalopathy-associated UBA5 variants correlate between in vivo and in vitro assays PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [UBA5 Mutations in Neurological Disorders: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15140323#uba5-mutations-in-neurological-disorders]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com